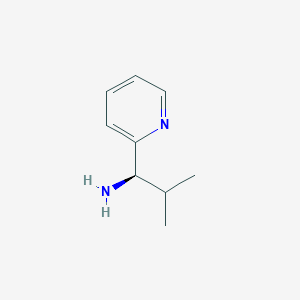

(1R)-2-Methyl-1-(2-pyridyl)propylamine

Description

Properties

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-2-Methyl-1-(2-pyridyl)propylamine: Structure, Synthesis, and Characterization

Abstract

(1R)-2-Methyl-1-(2-pyridyl)propylamine is a chiral amine featuring a pyridine ring linked to a stereogenic center. This structural motif is of significant interest to researchers in drug discovery and asymmetric synthesis. As a derivative of pyridinylalkylamines, it holds potential for interaction with various biological targets, notably serotonin receptors.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and detailed methodologies for its stereoselective synthesis and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

This compound belongs to a class of chiral organic compounds that are valuable as building blocks in medicinal chemistry and as chiral ligands in asymmetric catalysis.[3] The molecule consists of a pyridine ring attached at the 2-position to a propyl amine backbone. The chirality arises from the carbon atom bonded to both the pyridine ring and the amino group (C1), which is substituted with an isopropyl group at the adjacent position (C2). The "(1R)" designation specifies the absolute configuration at this stereocenter.

The structural combination of a basic nitrogen atom in the pyridine ring and a primary amine group, along with a defined stereochemistry, makes this compound a versatile scaffold for exploring structure-activity relationships (SAR) in drug design.

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for the specific (1R)-enantiomer is not widely published, reflecting its status as a specialized research chemical. However, based on its structure and data from its racemate and related analogs, we can summarize its key properties. The dihydrochloride salt of the (R)-enantiomer is identified by CAS number 1965305-37-6.[4]

| Property | Value | Source/Comment |

| IUPAC Name | (1R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine | --- |

| CAS Number | 1965305-37-6 ((R)-enantiomer dihydrochloride) | [4] |

| 58088-72-5 (Racemate) | ||

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | [5] |

| Appearance | Expected to be a liquid or low-melting solid. | Structural Analogy |

| Boiling Point | No data available. | [6] |

| Specific Rotation ([α]D) | No data available. | Critical for chiral identification. |

| pKa (Strongest Basic) | ~10.2 (Predicted for alkylamine) | Based on similar alkylamines.[7] |

| Solubility | Soluble in organic solvents like methanol, ethanol, DCM. The hydrochloride salt is expected to be water-soluble. | General amine properties. |

Synthesis and Enantioselective Preparation

The preparation of enantiomerically pure this compound can be approached via two primary strategies: asymmetric synthesis to directly form the desired enantiomer, or the synthesis of the racemic mixture followed by chiral resolution.

Strategy 1: Asymmetric Synthesis via Precursor Reduction

A robust and widely applicable method for synthesizing chiral amines is the asymmetric reduction of a prochiral ketone precursor.[8] This approach offers excellent control over the stereochemical outcome. The logical precursor for our target molecule is 2-methyl-1-(pyridin-2-yl)propan-1-one.

Caption: Workflow for asymmetric synthesis.

Protocol: Asymmetric Reduction of 2-Methyl-1-(pyridin-2-yl)propan-1-one

This protocol is based on well-established methods for the asymmetric reduction of ketones using Corey-Bakshi-Shibata (CBS) catalysts.[9]

-

Catalyst Preparation (In Situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 eq.) dropwise. Stir the mixture at this temperature for 15 minutes to allow for the formation of the active catalyst complex. The formation of this complex is crucial as it creates the chiral environment necessary for the enantioselective reduction.

-

Substrate Addition: Dissolve 2-methyl-1-(pyridin-2-yl)propan-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst solution at 0 °C. The slow addition helps to control the reaction exotherm and maintain selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is necessary to destroy any excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Wash the aqueous layer with diethyl ether to remove non-basic impurities.

-

Isolation: Basify the aqueous layer to pH > 12 with solid NaOH or 6 M NaOH solution, ensuring the mixture remains cool in an ice bath. Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.

Strategy 2: Chiral Resolution of Racemic Amine

An alternative and classical approach is to synthesize the racemic amine and then separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[10]

Protocol: Resolution via Diastereomeric Salt Formation

This method leverages the different physical properties (notably solubility) of diastereomers.[10][11]

-

Racemate Synthesis: Synthesize racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine. A common method is the reductive amination of 2-methyl-1-(pyridin-2-yl)propan-1-one using a non-chiral reducing agent like sodium borohydride followed by conversion of the resulting alcohol to the amine.

-

Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid (0.5 eq.), in the same solvent, using minimal heat if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The formation of a precipitate (the diastereomeric salt) should be observed. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C to maximize crystallization of the less soluble diastereomer. Collect the crystals by vacuum filtration. The efficiency of the resolution is dependent on one diastereomer preferentially crystallizing.

-

Enantiomeric Purity Check: Liberate a small sample of the amine from the salt by treatment with a strong base (e.g., NaOH solution) and extraction. Analyze the enantiomeric excess (ee) of this sample using chiral High-Performance Liquid Chromatography (HPLC).

-

Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from a fresh portion of the solvent. Repeat until a constant optical rotation or a satisfactory ee is obtained.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify to pH > 12 with a strong base. Extract the free (1R)-amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and remove the solvent to yield the enantiomerically enriched product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[12]

Protocol: Chiral HPLC Analysis

-

Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Lux® series) are highly effective for separating a wide range of chiral amines.[12]

-

Mobile Phase: A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). A small amount of an amine additive (like diethylamine, DEA) is often required to improve peak shape and reduce tailing by blocking active sites on the silica support.

-

Method Development: Start with a standard mobile phase (e.g., 90:10:0.1 Hexane:Isopropanol:DEA) and a flow rate of 1.0 mL/min. Monitor the separation at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution (Rs) between the two enantiomer peaks. A lower percentage of alcohol generally increases retention time and can improve resolution.

-

Validation: The method is validated by running a sample of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers. The enantiomeric excess (% ee) of a resolved sample is then calculated from the peak areas of the two enantiomers.

Spectroscopic Analysis (Predicted)

While specific published spectra for this exact molecule are scarce, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

Pyridine Protons (δ 8.5-7.1 ppm): Four distinct signals corresponding to the four protons on the pyridine ring. The proton adjacent to the nitrogen (at C6) will be the most downfield (~8.5 ppm).

-

CH-N (δ ~4.0 ppm): A doublet corresponding to the proton at the chiral center (C1). It will be coupled to the proton on the adjacent isopropyl group.

-

CH-(CH₃)₂ (δ ~2.2 ppm): A multiplet for the proton of the isopropyl group.

-

NH₂ (δ ~1.8 ppm): A broad singlet for the two amine protons. This peak can shift or broaden depending on concentration and solvent.

-

CH₃ (δ ~0.9 and ~0.7 ppm): Two distinct doublets for the two diastereotopic methyl groups of the isopropyl moiety.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

Pyridine Carbons (δ 160-120 ppm): Five signals are expected. The carbon attached to the chiral center (C2 of pyridine) will be significantly downfield (~160 ppm).

-

Chiral Carbon (C1) (δ ~60 ppm): The carbon atom bonded to the nitrogen and pyridine ring.

-

Isopropyl CH (δ ~35 ppm): The methine carbon of the isopropyl group.

-

Isopropyl CH₃ (δ ~20-18 ppm): Two distinct signals for the two methyl carbons.

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight.

-

Major Fragmentation: The most likely fragmentation pathway is the cleavage of the C1-C2 bond (alpha-cleavage), which would result in a stable pyridinylmethylaminium ion at m/z = 107. Another significant fragment would arise from the loss of the isopropyl group.

Potential Applications and Biological Context

Derivatives of 2-pyridinemethylamine have been investigated for their potent and selective agonist activity at 5-HT1A serotonin receptors.[8] The 5-HT1A receptor is a key target in the central nervous system for the treatment of anxiety and depression.[2] The structural features of this compound—a basic pyridine nitrogen, a primary amine, and a defined stereocenter—make it a prime candidate for investigation within this class of compounds.

Sources

- 1. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journaljamps.com [journaljamps.com]

- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 58088-72-5 | 2-Methyl-1-(pyridin-2-yl)propan-1-amine - Moldb [moldb.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (1R)-2-Methyl-1-(2-pyridyl)propylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(1R)-2-Methyl-1-(2-pyridyl)propylamine is a chiral amine of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of pharmacologically active compounds. Its stereospecific synthesis is paramount, as the biological activity and pharmacokinetic profiles of enantiomers can differ substantially. This technical guide provides a comprehensive overview of the principal synthetic routes to obtain the (1R)-enantiomer in high purity. We will delve into the strategic considerations and mechanistic underpinnings of asymmetric synthesis and chiral resolution, offering field-proven insights to guide researchers in selecting and optimizing a synthetic pathway tailored to their specific needs, from laboratory-scale discovery to potential scale-up for industrial production.

Introduction: The Significance of Chiral Pyridylamines

Chiral amines, particularly those incorporating a pyridine moiety, are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. The pyridine ring, with its unique electronic properties and ability to engage in hydrogen bonding and metal coordination, often plays a critical role in molecular recognition at biological targets. The stereochemistry of the amine-bearing carbon atom is frequently a key determinant of a compound's efficacy and safety. Consequently, robust and efficient methods for the enantioselective synthesis of chiral pyridylamines, such as this compound, are of utmost importance in drug discovery and development.

This guide will explore the following key synthetic strategies:

-

Asymmetric Reductive Amination: A direct and atom-economical approach.

-

Asymmetric Hydrogenation of Prochiral Imines: A powerful catalytic method for establishing the chiral center.

-

Chiral Auxiliary-Mediated Synthesis: A classical yet reliable strategy for stereochemical control.

-

Classical Resolution of Racemates: A pragmatic approach for obtaining the desired enantiomer from a racemic mixture.

-

Biocatalysis: An emerging green and highly selective enzymatic route.

Asymmetric Reductive Amination: A Direct Catalytic Approach

Direct asymmetric reductive amination (DARA) of a prochiral ketone is one of the most elegant and efficient methods for the synthesis of chiral amines. This one-pot reaction combines a ketone and an amine source in the presence of a chiral catalyst and a reducing agent to directly generate the desired chiral amine.

A highly effective strategy for the synthesis of this compound via DARA involves the use of a chiral ruthenium catalyst.[1] This approach is particularly attractive due to its high enantioselectivity and yields.

Reaction Scheme:

Figure 1: Asymmetric Reductive Amination of 2-Isobutyrylpyridine.

Causality Behind Experimental Choices:

-

The Ketone Substrate: 2-Isobutyrylpyridine is the logical prochiral starting material for this transformation.

-

The Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient and effective source of ammonia for the in-situ formation of the imine intermediate.

-

The Chiral Catalyst: A ruthenium catalyst bearing a chiral bisphosphine ligand, such as (R)-BINAP, is crucial for inducing high enantioselectivity. The chiral environment created by the metal-ligand complex dictates the facial selectivity of the hydride attack on the imine intermediate.

-

The Reducing Agent: Molecular hydrogen (H₂) is a clean and efficient reducing agent for this catalytic hydrogenation.

Experimental Protocol: Asymmetric Reductive Amination

-

Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with Ru(OAc)₂((R)-BINAP) and ammonium acetate.

-

Reaction Setup: The vial is sealed and removed from the glovebox. Anhydrous, degassed solvent (e.g., methanol or ethanol) is added via syringe, followed by the 2-isobutyrylpyridine substrate.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 atm).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature until complete conversion of the starting material is observed, as monitored by techniques such as TLC, GC, or LC-MS.

-

Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation:

| Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | ee (%) | Yield (%) |

| Ru(OAc)₂ | (R)-BINAP | MeOH | 50 | 20 | >99 | ~95 |

| RuCl₂ | (R)-SEGPHOS | EtOH | 60 | 30 | 98 | ~92 |

Asymmetric Hydrogenation of a Prochiral Imine Intermediate

An alternative catalytic approach involves the pre-formation of a prochiral imine from 2-isobutyrylpyridine and a suitable amine source, followed by asymmetric hydrogenation. This two-step process allows for independent optimization of the imine formation and the subsequent reduction.

Reaction Workflow:

Figure 2: Two-Step Imine Formation and Asymmetric Hydrogenation.

Mechanistic Insights:

The key to this method's success lies in the selection of a highly effective chiral catalyst for the hydrogenation of the C=N double bond. Iridium and rhodium complexes with chiral phosphine ligands are often the catalysts of choice for this transformation.[2][3][4] The coordination of the pyridine nitrogen to the metal center can sometimes be challenging, potentially leading to catalyst inhibition.[5] Therefore, careful selection of the ligand and reaction conditions is critical.

Experimental Protocol: Asymmetric Hydrogenation of Imine

-

Imine Synthesis: 2-Isobutyrylpyridine is reacted with an ammonia source (e.g., a solution of ammonia in methanol) or a protected amine (e.g., benzylamine, which can be later deprotected) in the presence of a dehydrating agent (e.g., molecular sieves or titanium(IV) isopropoxide) to form the corresponding imine. The imine can be isolated or used in situ.

-

Catalyst Activation: In a separate vessel, the iridium or rhodium precursor is mixed with the chiral ligand under an inert atmosphere.

-

Hydrogenation: The imine solution is added to the activated catalyst, and the mixture is subjected to hydrogenation under similar conditions as described for the DARA protocol.

-

Purification: After the reaction is complete, the product is isolated and purified using standard techniques. If a protecting group was used, a deprotection step is required.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry. In this approach, the prochiral ketone is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction and removal of the auxiliary provides the desired enantiomerically enriched product.

A plausible strategy involves the use of a chiral sulfinamide, such as (R)-tert-butanesulfinamide, which has been successfully employed in the synthesis of related chiral amines.

Synthetic Pathway:

Figure 3: Synthesis via a Chiral Sulfinamide Auxiliary.

Rationale for the Approach:

-

Formation of a Diastereomeric Intermediate: The condensation of 2-isobutyrylpyridine with (R)-tert-butanesulfinamide forms a diastereomeric mixture of sulfinyl imines.

-

Stereoselective Reduction: The sulfinyl group directs the stereoselective reduction of the C=N bond. The bulky tert-butyl group shields one face of the imine, leading to hydride delivery from the less hindered face.

-

Auxiliary Cleavage: The chiral auxiliary is readily cleaved under acidic conditions to yield the free amine.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used method in industrial settings due to its scalability and cost-effectiveness. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7][8][9][10]

Resolution Workflow:

Figure 4: Chiral Resolution using a Chiral Acid.

Key Considerations for Successful Resolution:

-

Choice of Resolving Agent: Tartaric acid and its derivatives are common choices for resolving amines. The selection of the appropriate enantiomer of the resolving agent ((+)- or (-)-tartaric acid) is crucial and often determined empirically.

-

Solvent Selection: The choice of solvent is critical for achieving good separation of the diastereomeric salts. A solvent system should be identified where one diastereomer is significantly less soluble than the other.

-

Crystallization Conditions: Factors such as temperature, cooling rate, and concentration must be carefully controlled to obtain crystals of high diastereomeric purity.

Experimental Protocol: Chiral Resolution

-

Salt Formation: The racemic 2-Methyl-1-(2-pyridyl)propylamine is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). A solution of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent is added.

-

Crystallization: The solution is allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH or K₂CO₃) to liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and purified.

Biocatalysis: The Enzymatic Approach

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. By using a chiral transaminase, it is possible to achieve very high enantioselectivity.[11]

Enzymatic Synthesis Pathway:

Figure 5: Biocatalytic Synthesis using a Transaminase.

Advantages of Biocatalysis:

-

High Enantioselectivity: Transaminases can exhibit exquisite stereocontrol, often leading to enantiomeric excesses of >99%.

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

-

Environmental Sustainability: Biocatalysis avoids the use of heavy metals and harsh reagents.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. For laboratory-scale synthesis where high enantiopurity is the primary goal, asymmetric catalytic methods such as DARA or the hydrogenation of a pre-formed imine offer elegant and efficient solutions. Chiral auxiliary-based methods provide a robust and predictable route, while classical resolution remains a viable and scalable option, particularly in an industrial context. The burgeoning field of biocatalysis presents a promising avenue for the development of highly sustainable and selective manufacturing processes for this and other chiral amines.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the desired scale of production, cost of reagents and catalysts, required enantiomeric purity, and the available experimental infrastructure. It is the role of the process chemist and drug development professional to weigh these factors and select the pathway that best aligns with the project's objectives.

References

-

Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]

-

Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2011). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews, 111(3), 1713–1760. [Link]

-

Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5584–5598. [Link]

-

Ohashi, A., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3289–3293. [Link]

-

Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381. [Link]

-

Kwon, Y., & Wang, Q. (2022). Recent Advances in 1,2-Amino(Hetero)Arylation of Alkenes. Chemistry – An Asian Journal, 17(11), e202200215. [Link]

-

Pozhydaiev, V., Muller, C., Moran, J., & Lebœuf, D. (2023). Catalytic Synthesis of β-(Hetero)Arylethylamines: Modern Strategies and Advances. Angewandte Chemie International Edition, 62(41), e202309289. [Link]

-

Nieto, C. T., Cascón, A. M., García-González, Á., Díez, D., & Garrido, N. M. (2024). 2-Heteroarylethylamines in Medicinal Chemistry: A Review of 2-Phenethylamine Satellite Chemical Space. Beilstein Journal of Organic Chemistry, 20, 1880–1893. [Link]

-

Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

- Zhang, X. (2001). Asymmetric reductive amination of ketones. U.S.

-

Blaser, H. U., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3529-3556. [Link]

-

Kolarovic, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem Compound Summary for CID 203877. [Link]

-

Zhou, Q.-L. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10222-10224. [Link]

-

Smith, A. M., et al. (2016). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. Unpublished manuscript. [Link]

-

International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD, 9(5), a442-a451. [Link]

-

Wu, J., et al. (2014). An efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry, 12(3), 441-444. [Link]

-

Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (12), 832-834. [Link]

-

Hou, G., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. The Journal of Organic Chemistry, 80(19), 9879–9883. [Link]

- Zadrazil, J., et al. (2018).

-

Beaud, R., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(4), 1146-1150. [Link]

-

ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

-

ResearchGate. (n.d.). Biocatalytic Amine Synthesis. [Link]

-

Le, H. T., et al. (2025). Primary Pyrrolimines and Pyridinimines. Molecules, 30(6), 1234. [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society, 126(47), 15284–15285. [Link]

-

ResearchGate. (n.d.). Chiral Lithium Amides as Key Reagents in Enantioselective Synthesis of 2-Alkylpyridines with Multiple Stereocenters. [Link]

-

LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Xu, L., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link]

-

Kara, S., et al. (2013). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Applied Microbiology and Biotechnology, 97(16), 7151–7160. [Link]

-

Al-Obaid, A. M., et al. (1993). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Archiv der Pharmazie, 326(7), 407-412. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of (1R)-2-Methyl-1-(2-pyridyl)propylamine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Stereoisomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the precise spectroscopic characterization of a single enantiomer, such as (1R)-2-Methyl-1-(2-pyridyl)propylamine, is a critical step in ensuring the safety, efficacy, and quality of a potential therapeutic agent. This guide provides an in-depth technical overview of the spectroscopic methodologies and expected data for the comprehensive characterization of this specific chiral amine, tailored for researchers, scientists, and drug development professionals. While experimental data for this exact enantiomer is not widely published, this guide will leverage data from its racemate and related structures, alongside established spectroscopic principles, to provide a robust predictive framework for its analysis.

Molecular Structure and Physicochemical Properties

This compound is a chiral primary amine featuring a pyridine ring and an isobutyl group attached to the chiral center. Understanding its basic properties is fundamental to designing appropriate analytical methodologies.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | [Vendor Data] |

| CAS Number (Racemate) | 58088-72-5 | [Vendor Data] |

| CAS Number ((R)-enantiomer dihydrochloride) | 1965305-37-6 | [Vendor Data] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure and Chirality

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the molecular skeleton. However, standard NMR will not distinguish between the (R) and (S) enantiomers. The use of chiral solvating agents is a powerful technique to induce diastereomeric interactions, leading to separate signals for each enantiomer.[1][2][3]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The following table outlines the predicted proton NMR chemical shifts and multiplicities. The numbering scheme is provided in the accompanying diagram.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~4.0 - 4.2 | Doublet | ~8.0 | 1H |

| H-2 | ~1.8 - 2.0 | Multiplet | - | 1H |

| H-3, H-3' | ~0.8 - 1.0 | Doublet | ~6.8 | 6H |

| NH₂ | Broad Singlet | - | - | 2H |

| H-α (pyridine) | ~8.5 - 8.6 | Doublet of Multiplets | ~4.8 | 1H |

| H-β (pyridine) | ~7.6 - 7.7 | Triplet of Doublets | ~7.7, 1.8 | 1H |

| H-γ (pyridine) | ~7.1 - 7.2 | Doublet of Multiplets | ~7.5 | 1H |

| H-δ (pyridine) | ~7.2 - 7.3 | Triplet | ~6.2 | 1H |

Diagram: Numbering Scheme for NMR Assignments

Caption: Numbering scheme for this compound.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~55 - 60 |

| C-2 | ~35 - 40 |

| C-3, C-3' | ~18 - 22 |

| C-α (pyridine) | ~160 - 165 |

| C-β (pyridine) | ~120 - 125 |

| C-γ (pyridine) | ~135 - 140 |

| C-δ (pyridine) | ~122 - 127 |

| C-ε (pyridine) | ~148 - 153 |

Protocol for Chiral NMR Analysis

The key to resolving the enantiomers is the use of a chiral solvating agent (CSA). The choice of CSA is critical and depends on the functionality of the analyte. For a primary amine like the target molecule, acidic CSAs are often effective.

Experimental Workflow for Chiral NMR

Caption: Workflow for determining enantiomeric excess using chiral NMR spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the amine sample (racemic or enantiomerically enriched) into an NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum to serve as a reference.

-

To the same NMR tube, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid).

-

Gently agitate the tube to ensure complete dissolution and complex formation.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture.

-

Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify a well-resolved proton signal, ideally a singlet or a simple doublet, that shows clear splitting into two distinct signals corresponding to the two diastereomeric complexes. The proton at C-1 is a likely candidate.

-

Integrate the areas of the two separated signals.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)| * 100

-

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. While standard MS cannot differentiate between enantiomers, it can distinguish between diastereomers.[4]

Expected Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 150. This corresponds to the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation of pyridine-containing compounds is often directed by the nitrogen atom.[5] Common fragmentation patterns for alkylamines involve alpha-cleavage.

Proposed Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation:

-

Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms).

-

Injector: Operate in split mode to prevent column overloading.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) will ensure good separation.

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 40-400.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (two bands) | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic (pyridine) |

| 2960-2850 | C-H stretch | Aliphatic (isobutyl) |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N stretch | Pyridine ring |

| ~1650-1550 | N-H bend | Primary amine |

| ~800-700 | C-H out-of-plane bend | 2-substituted pyridine |

Chiroptical Spectroscopy: Absolute Configuration Determination

While NMR with chiral solvating agents can determine enantiomeric excess, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide information about the absolute configuration of a chiral molecule.[8][9][10]

-

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting CD spectrum is characteristic of a specific enantiomer, with its mirror image enantiomer producing an opposite spectrum. The sign of the Cotton effect can be correlated to the absolute configuration, often through comparison with theoretical calculations or structurally similar compounds.[11]

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the infrared region. VCD is highly sensitive to the three-dimensional structure of a molecule and can be a powerful tool for the unambiguous determination of absolute configuration, especially when combined with quantum chemical calculations.[12][13]

Workflow for Absolute Configuration Determination using VCD

Caption: Workflow for assigning absolute configuration using VCD spectroscopy.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While standard NMR, MS, and IR are essential for confirming the molecular structure, specialized chiral techniques are indispensable for verifying the stereochemical integrity. The use of chiral solvating agents in NMR provides a reliable method for determining enantiomeric purity, while chiroptical methods such as VCD, coupled with computational modeling, offer a definitive assignment of the absolute configuration. This guide provides a robust framework for the analytical strategies required to fully characterize this and other chiral molecules in a drug development setting, ensuring the highest standards of quality and regulatory compliance.

References

-

Synthesis and Characterization of Pyridyl Propargyloximes. Asian Journal of Chemistry. [Link]

-

Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. [Link]

-

Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. National Institutes of Health. [Link]

-

Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Auburn University Electronic Theses and Dissertations. [Link]

-

Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. JoVE. [Link]

-

Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). ResearchGate. [Link]

-

Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. ResearchGate. [Link]

-

Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Wiley Online Library. [Link]

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

-

Stereoisomers: Diastereomers. MedLife Mastery. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

-

A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. SciSpace. [Link]

-

Vibrational circular dichroism. Wikipedia. [Link]

-

Organic Chemistry - Stereochemistry of Enantiomers and Diastereomers. YouTube. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. ACS Publications. [Link]

Sources

- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

A-Z Guide to (1R)-2-Methyl-1-(2-pyridyl)propylamine: Synthesis, Applications, and Protocols

Abstract

(1R)-2-Methyl-1-(2-pyridyl)propylamine is a chiral primary amine that has garnered significant attention as a versatile building block and ligand in asymmetric synthesis and drug development. Its unique structure, featuring a stereogenic center adjacent to a coordinating pyridyl group and a primary amine, makes it an effective controller of stereochemistry in various chemical transformations. This guide provides an in-depth exploration of its synthesis, resolution, spectroscopic characterization, and diverse applications. We delve into the mechanistic underpinnings of its role in asymmetric catalysis and offer detailed, field-tested protocols for its use, aiming to equip researchers and drug development professionals with the knowledge to effectively leverage this valuable chiral molecule.

Introduction: The Significance of Chiral Pyridyl Amines

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. The incorporation of a defined stereocenter is often crucial for biological activity. Among these, amines featuring a pyridyl moiety are of particular interest. The pyridine ring can act as a hydrogen bond acceptor, a coordinating ligand for metal catalysts, and can influence the electronic properties of the molecule.[1] The combination of a chiral center and a pyridyl group in molecules like this compound provides a powerful tool for inducing asymmetry in chemical reactions. This guide will focus on the practical aspects of this specific amine, providing a comprehensive overview for both new and experienced researchers in the field.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Methyl-1-(2-pyridyl)propylamine

A common route to the racemic amine involves the reaction of 2-acetylpyridine with an appropriate nucleophile, followed by reduction and amination steps. One effective method is the reductive amination of 2-isobutyrylpyridine.

Experimental Protocol: Synthesis of Racemic 2-Methyl-1-(2-pyridyl)propylamine

-

Step 1: Grignard Reaction. To a solution of 2-cyanopyridine in anhydrous diethyl ether under a nitrogen atmosphere, slowly add isobutylmagnesium bromide. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Step 2: Hydrolysis. The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude ketone.

-

Step 3: Reductive Amination. The crude 2-isobutyrylpyridine is dissolved in methanol, and ammonium acetate and sodium cyanoborohydride are added.[2] The mixture is stirred at room temperature overnight.

-

Step 4: Work-up and Purification. The methanol is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford racemic 2-methyl-1-(2-pyridyl)propylamine.

Chiral Resolution

The separation of the enantiomers is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid.[3]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation. Dissolve the racemic amine in a minimal amount of a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization. Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of the diastereomeric salt.

-

Isolation and Purification. Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt can be improved by recrystallization.

-

Liberation of the Free Amine. Dissolve the diastereomeric salt in water and basify the solution with an aqueous solution of sodium hydroxide. Extract the free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Caption: Synthetic and resolution pathway for this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization of the compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol [4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Optical Rotation | Specific rotation value is dependent on the enantiomeric purity. |

| CAS Number | 58088-72-5 (racemate)[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridyl protons, the methine proton at the chiral center, the methyl groups of the isobutyl moiety, and the amine protons.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbons of the pyridine ring and the aliphatic side chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral ligand or auxiliary in asymmetric catalysis, where it can effectively induce stereoselectivity.

As a Chiral Ligand in Asymmetric Hydrogenation

This compound can be used to form chiral metal complexes that are active catalysts for the asymmetric hydrogenation of prochiral substrates like ketones and imines.[5] The bidentate coordination of the pyridyl nitrogen and the primary amine to a metal center (e.g., Iridium or Rhodium) creates a well-defined chiral environment around the active site.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Preparation (in situ). In a reaction vessel under an inert atmosphere, a solution of [Ir(cod)Cl]₂ and this compound (in a 1:2.2 Ir:ligand ratio) in a suitable solvent like isopropanol is stirred at room temperature for 30 minutes.

-

Reaction. To the catalyst solution, add acetophenone and a hydrogen source (e.g., formic acid/triethylamine mixture).

-

Monitoring and Work-up. The reaction is heated and monitored by GC or TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield chiral 1-phenylethanol.

-

Analysis. The enantiomeric excess of the product is determined by chiral HPLC or GC.

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

As a Chiral Auxiliary

The amine can be temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary can be cleaved and recovered. This is particularly useful in nucleophilic additions to carbonyl compounds.

Role in Drug Development

The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[6][7] Chiral pyridyl amines like this compound serve as valuable intermediates in the synthesis of complex drug molecules. For instance, derivatives of pyridin-2-yl-methylamine have been investigated as potential antidepressants and analgesics.[2] Furthermore, related pyridine-2-methylamine structures have shown promise as inhibitors of MmpL3, a target for developing new antitubercular agents.[8]

Handling, Storage, and Safety

-

Handling: this compound should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. It is best stored under an inert atmosphere to prevent degradation.

-

Safety: The compound is expected to be corrosive and may cause skin and eye irritation.[9] Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.

Conclusion

This compound is a highly valuable chiral primary amine with significant applications in asymmetric synthesis and as an intermediate for pharmaceuticals. Its straightforward synthesis and resolution, combined with its effectiveness as a chiral ligand, make it an important tool for chemists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully utilize this versatile compound in their work.

References

-

Chen, A., et al. (2018). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. RSC Advances, 8(33), 18451-18455. Available from: [Link]

-

FooDB. (2020). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available from: [Link]

-

Zhang, Z., et al. (2015). Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. Angewandte Chemie International Edition, 54(3), 937-940. Available from: [Link]

-

DeLaOsa, D. M., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15814-15828. Available from: [Link]

-

Kumar, P., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(13), 9034-9051. Available from: [Link]

-

MDPI. (2021). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Molecules, 26(11), 3183. Available from: [Link]

- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

ResearchGate. (2010). Enantioselective Synthesis of (R)-(-)-1-Phenylethanolamines Using Baker′s Yeast Reduction of Some α-Substituted Methyl Phenyl Ketones. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4191. Available from: [Link]

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

ResearchGate. (2020). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (2019). Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins. Retrieved from [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. Available from: [Link]

-

NIST. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 58088-72-5 | 2-Methyl-1-(pyridin-2-yl)propan-1-amine - Moldb [moldb.com]

- 5. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of (1R)-2-Methyl-1-(2-pyridyl)propylamine

Introduction

(1R)-2-Methyl-1-(2-pyridyl)propylamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a pyridyl ring, makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The precise three-dimensional arrangement of its functional groups, dictated by the (R)-configuration at the C1 position, is crucial for its interaction with biological targets. This guide provides a comprehensive overview of the physical characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development. Given the limited availability of specific experimental data in public literature for this particular enantiomer, this document will focus on the established methodologies for its synthesis, isolation, and detailed characterization, providing a robust framework for its practical application in a research setting.

Molecular Structure and Stereochemistry

The foundational step in understanding the physical properties of this compound is a thorough analysis of its molecular structure. The molecule consists of a propyl chain with a methyl group at the second carbon and an amine group at the first carbon. This first carbon is also attached to a pyridine ring at the 2-position.

Key Structural Features:

-

Chiral Center: The carbon atom bonded to the pyridine ring, the amine group, a hydrogen atom, and the isobutyl group (C1) is a stereocenter. The "(1R)" designation specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules.

-

Aromatic System: The 2-substituted pyridine ring is an electron-withdrawing aromatic system that influences the basicity of the amine and provides potential sites for intermolecular interactions, such as π-π stacking.

-

Primary Amine: The -NH2 group is a key functional group, imparting basicity to the molecule and serving as a handle for further chemical modifications.

Caption: Chemical structure of 2-Methyl-1-(2-pyridyl)propylamine.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Methyl-1-(2-pyridyl)propylamine

A common synthetic route to the racemic compound (CAS No. 58088-72-5) involves the reaction of 2-pyridinecarboxaldehyde with isobutyronitrile in the presence of a strong base, such as sodium amide, followed by reduction of the resulting nitrile.

Experimental Protocol:

-

Reaction Setup: A solution of 2-pyridinecarboxaldehyde and isobutyronitrile in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Sodium amide is added portion-wise to the cooled solution, and the reaction is stirred until completion.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Reduction: The intermediate nitrile is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Purification: The final racemic amine is purified by distillation or column chromatography.

Caption: Workflow for the synthesis of racemic 2-Methyl-1-(2-pyridyl)propylamine.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is the most common method.

Experimental Protocol:

-

Selection of Resolving Agent: A chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, is chosen.

-

Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., ethanol or methanol), and a solution of the chiral resolving agent is added.

-

Diastereomer Crystallization: The mixture is allowed to cool, leading to the preferential crystallization of one diastereomeric salt.

-

Isolation: The crystals are collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amine, which is then extracted.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine is determined using chiral HPLC or by measuring its specific rotation.

Physicochemical Properties

| Property | Value (Racemic) | Method of Determination/Prediction |

| Molecular Formula | C₉H₁₄N₂ | Mass Spectrometry |

| Molecular Weight | 150.22 g/mol [1] | Mass Spectrometry |

| Appearance | Predicted to be a colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | Not reported; predicted to be in the range of 220-240 °C at atmospheric pressure. | Computational Prediction (e.g., using ACD/Labs software) |

| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) and slightly soluble in water. | Experimental Determination |

| pKa | Predicted to be in the range of 8.5-9.5 for the protonated amine. | Potentiometric Titration or Computational Prediction |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton at the chiral center, the protons of the amine group, and the protons of the isobutyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals corresponding to the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ due to the primary amine.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the isobutyl group.

Optical Activity

The defining physical characteristic of a single enantiomer is its optical activity.

-

This compound is expected to be levorotatory or dextrorotatory, meaning it will rotate the plane of polarized light to the left (-) or right (+), respectively.

-

The specific rotation , [α]D, is a quantitative measure of this rotation and is determined using a polarimeter. The value is dependent on the concentration, solvent, and temperature. The corresponding (1S)-enantiomer would have a specific rotation of equal magnitude but opposite sign.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. While specific physical data for this enantiomer is not widely published, this guide outlines the established methodologies for its synthesis, purification, and comprehensive characterization. By following the described protocols for synthesis, chiral resolution, and spectroscopic analysis, researchers can confidently prepare and validate this compound for its intended applications. The principles and techniques detailed herein provide a solid foundation for the successful integration of this compound into drug discovery and development programs.

References

Sources

A Technical Guide to the Physicochemical Properties and Analysis of (1R)-2-Methyl-1-(2-pyridyl)propylamine

Abstract

(1R)-2-Methyl-1-(2-pyridyl)propylamine is a chiral amine featuring a pyridine ring linked to a stereogenic center. As a valuable building block in medicinal chemistry and catalyst design, a comprehensive understanding of its physicochemical properties and the methodologies for its quality control are paramount for researchers and drug development professionals. This guide provides an in-depth analysis of the compound's core properties, with a primary focus on its molecular weight, and outlines authoritative protocols for its synthesis and analytical characterization. Particular emphasis is placed on the critical challenge of determining enantiomeric purity via High-Performance Liquid Chromatography (HPLC), presenting a self-validating protocol that ensures scientific integrity and reproducibility.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound begins with its molecular formula and resulting weight. For this compound, these properties are central to every quantitative experiment, from reaction stoichiometry to analytical standard preparation.

The molecular formula for this compound is C₉H₁₄N₂.[1][2] Based on the atomic weights of carbon, hydrogen, and nitrogen, the calculated average molecular weight is 150.22 g/mol .[1][2] This value is indispensable for converting between mass and moles in laboratory settings. For high-resolution mass spectrometry, the monoisotopic mass provides a more precise measure, accounting for the most abundant isotopes of each element.

A summary of the key identifiers and physicochemical properties is presented in Table 1.

Table 1: Key Identifiers and Properties of 2-Methyl-1-(2-pyridyl)propylamine

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine | N/A |

| CAS Number | 58088-72-5 (unspecified stereochemistry) | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Average Molecular Weight | 150.22 g/mol | [1][2] |

| SMILES Code | CC(C)C([C@H]1=NC=CC=C1)N | [1] (Chirality added) |

| Storage Conditions | Sealed in dry, 2-8°C, protect from light |[1] |

Considerations for Chemical Synthesis

While numerous proprietary methods exist for the synthesis of chiral amines, a plausible and scalable synthetic route can be conceptualized from fundamental organic chemistry principles. The following proposed workflow outlines a logical pathway to access the target compound, emphasizing the critical step of establishing the desired stereochemistry.

A common strategy involves the nucleophilic addition of an organometallic reagent to an aldehyde, followed by conversion of the resulting alcohol to the amine.

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

-

Grignard Reaction: This classic organometallic reaction is highly reliable for forming the carbon-carbon bond between the pyridine ring and the propyl backbone. It generates a racemic (1:1 mixture of R and S enantiomers) secondary alcohol.

-

Hydroxyl Group Activation: The hydroxyl group of the intermediate alcohol is a poor leaving group. Activating it by converting it to a mesylate or tosylate is essential for an efficient subsequent nucleophilic substitution reaction.

-

Chiral Resolution: This is the most critical step for ensuring the final product's stereochemical identity. By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., L-tartaric acid), two diastereomeric salts are formed. These salts have different physical properties (like solubility) and can be separated by crystallization. Subsequent liberation of the free base yields the desired single enantiomer. This classical method provides a robust and scalable pathway to enantiopure material.

Analytical Characterization and Quality Control

For any application in research or drug development, rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the compound.

Identity and Structural Confirmation

Standard spectroscopic methods are employed to confirm the chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal a protonated molecular ion [M+H]⁺ at m/z 151.22, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure. The chemical shifts, integration, and coupling patterns of the protons on the pyridine ring and the propyl chain must be consistent with the expected structure.

Enantiomeric Purity by Chiral HPLC

The separation of enantiomers is a significant analytical challenge, as they possess identical physical properties in a non-chiral environment. Chiral chromatography is the gold standard for this purpose.[3][4][5] The following protocol describes a self-validating HPLC method for determining the enantiomeric purity of this compound.

Protocol Objective: To achieve baseline separation (Resolution > 1.5) of the (1R) and (1S) enantiomers to accurately quantify the enantiomeric excess (% ee) of the target compound.

Caption: Experimental workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

| Parameter | Setting / Reagent | Rationale & Expertise |

| Instrumentation | HPLC system with a UV/Vis or Photodiode Array (PDA) detector | Standard equipment for pharmaceutical analysis. |

| Column (CSP) | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) | (Expertise): Polysaccharide-based CSPs are known for their broad applicability and excellent enantioselectivity for a wide range of compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[4] |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | (Expertise): A normal-phase system provides strong enantiomer recognition on polysaccharide CSPs. Isopropanol acts as the polar modifier. Diethylamine is a critical additive for basic analytes like this one; it acts as a competitor for active sites on the silica support, dramatically improving peak shape and preventing tailing.[4] |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances resolution and analysis time. |

| Column Temp. | 25 °C | Ensures reproducible retention times by controlling separation thermodynamics. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

| Detection | UV at 254 nm or 260 nm | The pyridine ring possesses a strong chromophore, allowing for sensitive detection at these wavelengths. |

| Sample Prep. | 1 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the chromatographic system. |

Self-Validating System Suitability Test (SST):

To ensure the trustworthiness of the results, a system suitability test must be performed before analyzing any samples. This is typically done by injecting a standard known to contain both enantiomers (a racemic standard).

Table 2: System Suitability Acceptance Criteria

| SST Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Resolution (Rs) | ≥ 1.5 | Ensures the peaks for the two enantiomers are sufficiently separated for accurate integration. |

| Tailing Factor (Tf) | 0.8 – 1.5 | Measures peak symmetry. Values outside this range indicate undesirable interactions that can compromise quantification. |

| Reproducibility (%RSD) | ≤ 2.0% for 5 replicate injections | Confirms the precision and stability of the HPLC system over time. |

By meeting these criteria, the analytical system is validated for its intended purpose, guaranteeing that the enantiomeric purity results are both accurate and reliable.

Conclusion

This compound is a chiral building block defined by its precise molecular weight of 150.22 g/mol and its three-dimensional structure. Its successful application in research and development is critically dependent on robust synthetic strategies that control stereochemistry and on rigorous analytical methods to verify its identity and enantiomeric purity. The chiral HPLC protocol detailed in this guide represents a field-proven, self-validating system designed to provide researchers with the trustworthy data needed to advance their work with confidence.

References

-

FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyridyl)-1-propylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Knight, J. G., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

The Discovery and Application of Pyridyl-Containing Chiral Amines: A Technical Guide for Researchers

Abstract